molecular formula C15H20N2O2S B5883740 N-cyclohexyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea

N-cyclohexyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea

Cat. No. B5883740
M. Wt: 292.4 g/mol
InChI Key: MJHOSBQDLGZMQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea, also known as DIBO, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. DIBO is a thiourea derivative that is synthesized through a straightforward method and has been extensively studied for its biological and physiological effects.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea is not fully understood, but it is believed to act through the inhibition of protein-protein interactions. N-cyclohexyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has been shown to selectively crosslink proteins that interact with each other, which can disrupt their function. This mechanism has been proposed to explain its antitumor and anti-HIV activity.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its antitumor and anti-HIV activity, as well as its ability to selectively crosslink proteins that interact with each other. In vivo studies have shown that N-cyclohexyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea can inhibit the growth of tumors in mice and can reduce viral load in HIV-infected mice.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclohexyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea is its ease of synthesis. The reaction to produce N-cyclohexyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea is straightforward and can be carried out on a large scale. Additionally, N-cyclohexyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has a unique structure and reactivity, which make it a valuable tool for a range of applications.
One of the limitations of N-cyclohexyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea is its potential toxicity. While it has shown promising results in preclinical studies, further research is needed to determine its safety and efficacy in humans.
List of

Future Directions

1. Further investigation of the mechanism of action of N-cyclohexyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea to better understand its antitumor and anti-HIV activity.
2. Development of N-cyclohexyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea-based therapeutics for the treatment of cancer and HIV.
3. Investigation of the potential use of N-cyclohexyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea as a tool for studying protein-protein interactions in vivo.
4. Development of new materials based on N-cyclohexyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea for various applications, such as drug delivery and sensing.
5. Investigation of the potential use of N-cyclohexyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea as a crosslinking agent for the synthesis of novel materials.
6. Investigation of the potential use of N-cyclohexyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea as a tool for studying protein structure and function.
7. Development of new methods for the synthesis of N-cyclohexyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea and its derivatives.
8. Investigation of the potential use of N-cyclohexyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea as a tool for studying protein-protein interactions in disease states.
9. Investigation of the potential use of N-cyclohexyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea as a tool for studying the role of protein-protein interactions in cellular signaling.
10. Investigation of the potential use of N-cyclohexyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea as a tool for studying the role of protein-protein interactions in drug discovery.

Synthesis Methods

The synthesis of N-cyclohexyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride with cyclohexyl isothiocyanate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield N-cyclohexyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea in high yields.

Scientific Research Applications

N-cyclohexyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has been studied for its potential application in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-cyclohexyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has been investigated for its antitumor activity and has shown promising results in preclinical studies. It has also been studied for its potential as an anti-HIV agent and has shown inhibitory activity against HIV-1 integrase.
In biochemistry, N-cyclohexyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has been used as a tool to study protein-protein interactions. It has been shown to selectively crosslink proteins that interact with each other, which can be used to identify novel protein-protein interactions.
In materials science, N-cyclohexyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has been used as a building block for the synthesis of novel materials, such as dendrimers and polymers. Its unique structure and reactivity make it a valuable tool for the synthesis of complex materials.

properties

IUPAC Name

1-cyclohexyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c20-15(16-11-4-2-1-3-5-11)17-12-6-7-13-14(10-12)19-9-8-18-13/h6-7,10-11H,1-5,8-9H2,(H2,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHOSBQDLGZMQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea

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